molecular formula C24H21N3O4 B5916900 N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

Cat. No.: B5916900
M. Wt: 415.4 g/mol
InChI Key: JGFQJHLBYWPWTP-ROTLSHHCSA-N
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Description

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and an isoindole carboxamide framework

Preparation Methods

The synthesis of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Isoindole Carboxamide: The isoindole carboxamide framework is synthesized through a series of reactions starting from phthalic anhydride, which undergoes amination and subsequent cyclization.

    Coupling Reactions: The final step involves the coupling of the benzodioxole moiety with the isoindole carboxamide through a condensation reaction, often facilitated by a catalyst such as palladium.

Chemical Reactions Analysis

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Mechanism of Action

The mechanism of action of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis of cancer cells . This disruption is achieved through the suppression of

Properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-21-7-5-20(6-8-21)27-13-18-4-3-17(11-19(18)14-27)24(28)26-25-12-16-2-9-22-23(10-16)31-15-30-22/h2-12H,13-15H2,1H3,(H,26,28)/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFQJHLBYWPWTP-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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